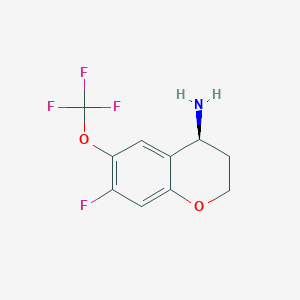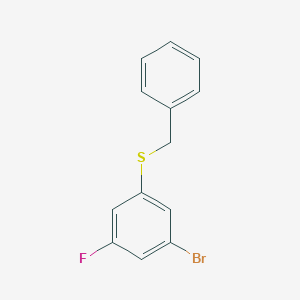
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C12H13FO It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agent and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Wirkmechanismus
The mechanism of action of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or modulation of the target’s activity, affecting various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one:
Uniqueness
The presence of the fluorine atom in 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in the development of pharmaceuticals and other specialized applications.
Eigenschaften
Molekularformel |
C12H13FO |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
7-fluoro-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13FO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
KXMKYONLKJCHLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



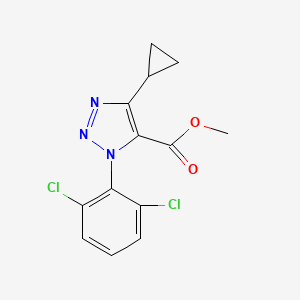
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
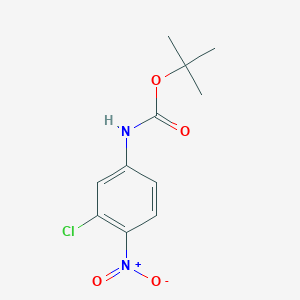
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
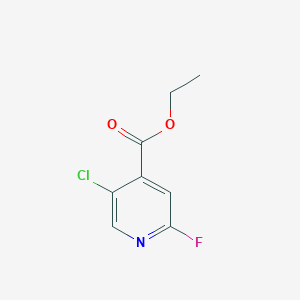
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
![tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate](/img/structure/B13032891.png)
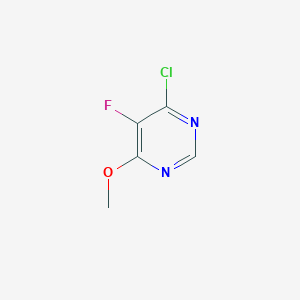
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)


